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Quantitative Characterization Data

The following tables consolidate the key quantitative data for NVS-CECR2-1 from multiple studies.

Table 1: Binding Affinity and Selectivity of NVS-CECR2-1 This table details the direct binding

measurements and selectivity profile of the probe [1] [2] [3].

Assay Type Target
Reported
Value

Description

AlphaScreen Assay [1] CECR2 IC50 = 47 nM Inhibits CECR2 binding to an
acetylated histone peptide.

Isothermal Titration
Calorimetry (ITC) [1]

CECR2 KD = 80 nM Measures direct binding affinity.

Selectivity Panel [2] 48 other
BRDs

No cross-
reactivity

Demonstrates high selectivity over
other bromodomains.

Selectivity Panel [3] BRD4 IC50 > 37 µM Further confirms selectivity against a
common BET target.
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Table 2: Cellular and Cytotoxic Activity of NVS-CECR2-1 This table summarizes the functional activity

of the probe in various cellular models [4] [3].

Assay Type
Cell Line /
Model

Reported Value /
Effect

Description

Cytotoxicity (MTS
Assay) [4]

SW48 (Colon
Cancer)

IC50 ~ sub-
micromolar

Induces cell death.

Various other
cancer cells

Cytotoxic at a few
µM

Kills >50% of population in colon, lung,
cervix, and bone cancer lines.

Apoptosis Assay [3] SW48 >80% apoptosis
at 6 µM

Induces programmed cell death in a
dose-dependent manner.

Clonogenic Assay
[3]

SW48 IC50 = 0.64 µM Inhibits colony formation ability.

Chromatin
Fractionation [4]

Various Effective at 5-15
µM

Displaces CECR2 from chromatin in
cells.

Experimental Protocols

The characterization of NVS-CECR2-1 relied on several key experimental methodologies.

Biophysical Binding Assays: The high affinity of NVS-CECR2-1 for the CECR2 bromodomain was

confirmed using Isothermal Titration Calorimetry (ITC). Experiments were performed at 288.15 K,

with protein in a buffer of 20 mM Hepes pH 7.5, 150 mM NaCl, and 0.5 mM TCEP. Data were

analyzed using a single binding site model [1]. The AlphaScreen assay utilized an 11-point serial

dilution of the compound, competing with a biotinylated acetylated histone peptide

(H4K5acK8acK12acK16ac) for binding to CECR2. The signal was detected using streptavidin-coated

donor and nickel chelate acceptor beads [1].

Cellular Target Engagement: To confirm that the probe engages its target in a cellular environment,

chromatin fractionation assays were used. Cells were treated with NVS-CECR2-1 (typically 5-15

µM), and lysates were separated into chromatin-bound and soluble fractions. Immunoblot analysis
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demonstrated a dose-dependent dissociation of CECR2 from the chromatin fraction, indicating

effective cellular target engagement [4].

Phenotypic Cellular Assays: The functional cytotoxic effects were measured using standard cell

viability assays (e.g., MTS assay), where cells were treated with a concentration range of NVS-

CECR2-1 for 72 hours [4]. Apoptosis was specifically measured via flow cytometry using Annexin

V/propidium iodide staining after 72 hours of treatment [3]. The clonogenic assay evaluated long-term

survival and proliferative capacity by treating cells for 10 days and counting the resulting colonies [3].

Biological Role & Mechanism of Action

To help visualize the mechanism of action of CECR2 and its inhibition, the following diagram outlines the

key signaling pathways and cellular outcomes based on recent research.
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Diagram 1: Proposed mechanism of CECR2 in promoting breast cancer metastasis and the point of

inhibition by NVS-CECR2-1. Based on findings from Zhang et al. (2022) [5].

Key Insights for Researchers

Therapeutic Potential for Metastasis: Evidence suggests that CECR2 is upregulated in breast
cancer metastases and promotes metastasis by modulating the tumor microenvironment. Its inhibition

by NVS-CECR2-1 suppresses NF-κB-mediated immune suppression by macrophages and
impedes metastasis in mouse models, nominating it as a promising therapeutic target [5].

Dual Mechanism of Cytotoxicity: The cytotoxic activity of NVS-CECR2-1 appears to work through a
dual mechanism. Sensitivity is reduced upon CECR2 depletion, confirming an on-target effect.
However, the probe also kills some cancer cell lines with very low CECR2 expression, suggesting a
CECR2-independent mechanism is also involved [4].

A Selective Tool for Epigenetics Research: As a highly selective non-BET bromodomain inhibitor,
NVS-CECR2-1 is a valuable chemical probe for the research community. It allows for the specific

investigation of CECR2's biological functions without the confounding effects of inhibiting the more
widely studied BET proteins [1] [3].
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chemical-probe-characterization-data]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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